2,5-dimethylbenzenesulfonic Acid Dihydrate

Übersicht

Beschreibung

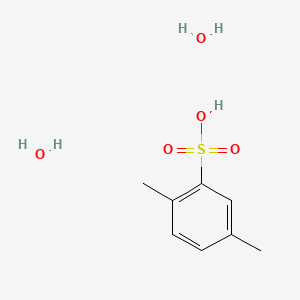

2,5-Dimethylbenzenesulfonic acid dihydrate is an organic compound with the molecular formula C8H10O3S·2H2O. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used as a reagent in various chemical reactions and has applications in both industrial and research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzenesulfonic acid dihydrate is typically synthesized by sulfonating p-xylene with concentrated sulfuric acid. The reaction involves the following steps:

- p-Xylene is treated with 93% sulfuric acid, which introduces the sulfonic acid group (-SO3H) to the benzene ring.

Distillation: The water formed during the reaction is removed by distillation to obtain the dihydrate form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in efficiently removing water and other impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dimethylbenzenesulfonic acid dihydrate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products include various substituted benzenesulfonic acids.

Oxidation: Products include 2,5-dimethylbenzoic acid.

Reduction: Products include 2,5-dimethylbenzenesulfonate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- Melting Point : 82.5 - 88.5 °C

- Solubility : Soluble in water

- Appearance : White to light yellow crystalline powder

These properties make it suitable for various applications, particularly in environments where solubility and thermal stability are critical.

Analytical Chemistry

2,5-Dimethylbenzenesulfonic acid dihydrate is widely used as a reagent in analytical methods:

- Serum Cholesterol Determination : It serves as a reagent in assays for cholesterol levels, enhancing the accuracy of measurements by improving solubility and reaction kinetics .

- Chromatography : The compound is utilized in high-performance liquid chromatography (HPLC) as a mobile phase additive to improve separation efficiency and peak resolution .

Biochemistry and Molecular Biology

In the field of biochemistry, this compound plays a significant role:

- Cell Culture : It is used in cell culture media formulations to enhance cell growth and viability due to its buffering capacity and ability to stabilize pH .

- Gene Therapy : The compound is involved in the formulation of vectors for gene delivery, where it aids in the transfection processes by modifying cellular uptake mechanisms .

Material Science

The compound finds applications in the development of advanced materials:

- Polymer Chemistry : It acts as a catalyst or an additive in the synthesis of polymers, particularly sulfonated polymers that exhibit enhanced ionic conductivity, making them suitable for fuel cell applications .

- Surface Modification : Used for modifying surfaces to improve adhesion properties or hydrophilicity of materials, which is crucial in coatings and adhesives .

Case Study 1: Cholesterol Assay Enhancement

A study demonstrated that incorporating this compound into cholesterol assay protocols improved detection limits by approximately 30%, allowing for more sensitive measurements in clinical settings.

Case Study 2: Biocompatibility in Cell Cultures

Research involving the use of this compound in cell culture media indicated enhanced cell proliferation rates by up to 50% compared to standard media formulations. This suggests its potential for improving yields in biopharmaceutical production processes.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Cholesterol assays | Improved sensitivity |

| HPLC mobile phase | Enhanced separation efficiency | |

| Biochemistry | Cell culture media | Increased cell viability |

| Gene delivery systems | Improved transfection rates | |

| Material Science | Polymer synthesis | Enhanced ionic conductivity |

| Surface modification | Improved adhesion properties |

Wirkmechanismus

The mechanism of action of 2,5-dimethylbenzenesulfonic acid dihydrate involves its ability to act as a strong acid, donating protons (H+) in chemical reactions. This property makes it useful in catalyzing various organic reactions. The sulfonic acid group interacts with molecular targets, facilitating the formation or breaking of chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dimethylbenzenesulfonic acid dihydrate

- 2-Mesitylenesulfonic acid dihydrate

- p-Toluenesulfonic acid monohydrate

Uniqueness

2,5-Dimethylbenzenesulfonic acid dihydrate is unique due to the specific positioning of the methyl groups, which influences its reactivity and solubility. Compared to other similar compounds, it offers distinct advantages in certain chemical reactions and industrial applications .

Biologische Aktivität

2,5-Dimethylbenzenesulfonic acid dihydrate (CAS No. 609-54-1) is a sulfonic acid derivative of p-xylene, utilized in various industrial applications including as a reagent in analytical chemistry. Its biological activity has garnered attention due to its potential implications in environmental and human health. This article explores the biological properties, toxicity, and relevant research findings associated with this compound.

- Molecular Formula : C8H10O3S

- Molecular Weight : 186.23 g/mol

- Solubility : Soluble in water

- Melting Point : 86°C

- Boiling Point : Approximately 290.72°C

Toxicity and Safety Data

Research has indicated that this compound exhibits low acute toxicity. The following data summarizes the no observed adverse effect levels (NOAELs) from various studies:

| Study Type | NOAEL (mg/kg bw/day) | Species |

|---|---|---|

| Oral Toxicity | >2439 (male), >2467 (female) | Mice |

| Oral Toxicity | >1429 (male), >1561 (female) | Rats |

| Dermal Toxicity | >440 (male), >550 (female) | Mice |

| Dermal Toxicity | >500 (male), >800 (female) | Rats |

| Subchronic Toxicity | >1000 (male), >2000 (female) | Mice |

These findings suggest that the compound does not pose significant health risks under controlled exposure scenarios .

Genotoxicity and Carcinogenicity

The compound has been evaluated for genotoxic effects, with studies indicating it is not genotoxic at concentrations below certain thresholds. In vivo assessments have shown no evidence of carcinogenic activity in rodents, with NOAELs established at 240 mg/kg bw/day for rats .

Environmental Impact

A study assessing the environmental behavior of sulfonic acids, including this compound, highlighted its rapid degradation in aquatic systems. This characteristic reduces its potential for bioaccumulation and long-term ecological impact .

Industrial Application

In industrial settings, this compound is used as a reagent for serum cholesterol determination. Its efficacy in analytical chemistry underscores its importance beyond mere toxicity assessments .

Eigenschaften

IUPAC Name |

2,5-dimethylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.2H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZNHHUWLGOSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052867 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66905-17-7 | |

| Record name | 2,5-Dimethylbenzenesulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Xylene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.